[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester
Description
This compound is a pyridine derivative characterized by a trifluoromethyl group at the 4-position, a methyl group at the 6-position, and a methyl ester functional group. Its molecular formula is C₁₁H₁₃F₃N₂O₂, with a molecular weight of 262.23 g/mol . The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, which are advantageous in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
methyl 2-[methyl-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-7-4-8(11(12,13)14)5-9(15-7)16(2)6-10(17)18-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRZMNQRCEUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)CC(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester, also known by its chemical formula C10H11F3N2O2, is a compound that has garnered attention in recent research for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals. The presence of this group often increases lipophilicity and can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F3N2O2 |
| Molecular Weight | 232.21 g/mol |
| LogP | 3.5 |
| Solubility | Moderate in organic solvents |
Research indicates that compounds containing trifluoromethyl groups can exhibit diverse biological activities, including antimicrobial and antichlamydial effects. The specific mechanism often involves modulation of enzyme activity or interference with cellular processes.
- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethyl-pyridine compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antichlamydial Activity : Preliminary studies suggest that this compound may selectively target Chlamydia species, impacting their inclusion size and morphology in infected cells .
Study 1: Antimicrobial Effectiveness
A study evaluated the antimicrobial activity of several trifluoromethyl-pyridine derivatives, including our compound. The results indicated that this compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 μg/mL .
Study 2: Antichlamydial Properties
In another investigation, the compound was tested for its ability to reduce chlamydial inclusions in HEp-2 cells. The results showed significant reduction in inclusion size and number when treated with the compound at concentrations of 50 μg/mL, suggesting its potential as a therapeutic agent against Chlamydia trachomatis infections .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. In vitro studies have indicated that this compound exhibits low toxicity towards human cell lines at therapeutic concentrations, making it a candidate for further development in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid
- Molecular Formula : C₁₀H₁₁F₃N₂O₂
- Molecular Weight : 248.21 g/mol
- Key Difference : Lacks the methyl ester group, resulting in higher polarity and reduced lipophilicity compared to the methyl ester derivative.
(b) (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester
- Molecular Formula: C₉H₇ClF₃NO₃
- Molecular Weight : 269.6 g/mol
- Key Difference: Replaces the amino group with an oxygen atom (ether linkage) and substitutes chlorine at the 6-position. The chloro group increases molecular weight but may reduce metabolic stability compared to the methyl group in the target compound.
Core Heterocycle Modifications
(a) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Ester Group Variations
(a) Methyl 4-chlorophenylacetate
Complex Derivatives with Additional Functional Groups
(a) {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
- Molecular Formula: Not fully provided, but includes a phenoxy-propionylamino group and ethyl ester.
- Key Features: The dimethylamino group enhances basicity, while the ethyl ester may prolong half-life due to slower enzymatic cleavage compared to methyl esters .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Potential Applications |
|---|---|---|---|---|
| [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester | C₁₁H₁₃F₃N₂O₂ | 262.23 | Methyl ester, amino linkage, trifluoromethyl | Pharmaceuticals, agrochemicals |
| (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester | C₉H₇ClF₃NO₃ | 269.6 | Chloro, ether linkage | Discontinued (synthesis issues) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Not specified | Not specified | Thioether, thietane, pyrimidine | Research intermediates |
| Methyl 4-chlorophenylacetate | C₉H₉ClO₂ | 184.62 | Chlorophenyl, simple ester | Reference standard |
Research Findings and Implications
- Synthetic Accessibility : The discontinued status of the chloro analog () suggests challenges in synthesis or purification, whereas the target compound’s commercial availability (95%+ purity) indicates robust synthetic protocols .
- Biological Activity: Amino-linked pyridines (e.g., target compound) may exhibit stronger hydrogen-bonding interactions with enzymes compared to ether-linked analogs, influencing target selectivity .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination steps. For example, analogous compounds (e.g., in EP 4 374 877 A2) use methanol/acetic acid solvent systems with cyano sodium borohydride for reductive amination, achieving yields >100% (crude) under room-temperature stirring . Optimization requires DOE (Design of Experiments) to test variables like solvent ratios, temperature, and reducing agent stoichiometry. Fractional factorial designs can minimize experiments while identifying critical parameters .
Q. Which spectroscopic techniques are most reliable for characterizing the trifluoromethyl and pyridinyl moieties in this compound?
- Methodological Answer :
- ¹⁹F NMR : Detects trifluoromethyl groups via distinct shifts (e.g., -60 to -70 ppm for CF₃) .
- ²D HSQC NMR : Correlates ¹H-¹³C signals to resolve overlapping pyridinyl proton environments.
- FT-IR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Cross-validation with HPLC-MS (high-resolution mass spectrometry) ensures purity and structural integrity .
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Reaction path searches using quantum chemical methods (e.g., IRC analysis) validate transition states, as demonstrated in ICReDD’s workflow . Software like Gaussian or ORCA integrates these methods with experimental data .
Advanced Research Questions
Q. How do contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) arise, and how should they be resolved?
- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotational barriers in trifluoromethyl groups) or solvent-induced shifts. Use variable-temperature NMR to probe conformational exchange. Compare experimental ¹H/¹³C shifts with computed values (e.g., via ACD/Labs or ChemDraw). Statistical error analysis (e.g., RMSD between predicted/observed shifts) quantifies model accuracy .
Q. What reactor designs are optimal for scaling up the synthesis while minimizing byproducts?
- Methodological Answer : Continuous-flow microreactors enhance heat/mass transfer for exothermic steps (e.g., reductive amination). Membrane reactors (e.g., ceramic-supported Pd membranes) separate intermediates in real-time, reducing side reactions . CFD (Computational Fluid Dynamics) simulations model flow dynamics to optimize residence time and mixing efficiency .
Q. What degradation pathways dominate under accelerated stability testing (e.g., high humidity or UV exposure)?
- Methodological Answer :
- Hydrolytic degradation : Ester hydrolysis under acidic/basic conditions forms acetic acid derivatives. Monitor via pH-stat titrations .
- Photodegradation : UV-Vis spectroscopy identifies π→π* transitions in the pyridinyl group. LC-MS tracks photo-oxidation products (e.g., N-oxide formation) .
Stability studies should follow ICH Q1A guidelines, using DOE to assess temperature/humidity interactions .
Q. How can cross-disciplinary approaches (e.g., cheminformatics + synthetic biology) improve functionalization of this compound?
- Methodological Answer :
- Cheminformatics : QSAR models predict bioactivity or solubility using descriptors like LogP and topological polar surface area .
- Enzymatic catalysis : Engineered esterases or cytochrome P450s selectively modify the methyl ester or pyridinyl group. Directed evolution screens (e.g., Phage-Assisted Continuous Evolution) optimize enzyme specificity .
Methodological Resources
- Design of Experiments (DOE) : Use JMP or Minitab for response surface methodology (RSM) to optimize reaction conditions .
- Data Contradiction Analysis : Apply Bayesian statistics to weigh experimental vs. computational uncertainties .
- Reaction Mechanism Validation : Combine in-situ IR spectroscopy with DFT-based ab initio molecular dynamics (AIMD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
